molecular formula C15H19NO2S B2925279 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione CAS No. 59501-75-6

2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione

Cat. No.: B2925279
CAS No.: 59501-75-6
M. Wt: 277.38
InChI Key: SWHOTOHVNMOBHZ-UHFFFAOYSA-N
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Description

2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione is an organic compound characterized by its unique structure, which includes a methylsulfanyl group attached to a hexyl chain, and a dihydroisoindole-1,3-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as phthalic anhydride and 6-(methylsulfanyl)hexylamine.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out in an inert atmosphere, such as nitrogen or argon, with solvents like toluene or dichloromethane. Catalysts such as palladium on carbon (Pd/C) are used for the hydrogenation step.

Industrial Production Methods

In an industrial setting, the synthesis of 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione would involve similar steps but on a larger scale. Continuous flow reactors and automated systems may be employed to ensure consistent quality and yield. The use of high-pressure hydrogenation reactors would be common to facilitate the hydrogenation step efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can undergo reduction reactions, particularly at the isoindole ring, using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hexyl chain can participate in substitution reactions, where the methylsulfanyl group can be replaced by other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like thiols or amines

Major Products

    Oxidation: Sulfoxides and sulfones

    Reduction: Reduced isoindole derivatives

    Substitution: Various substituted hexyl derivatives

Scientific Research Applications

Chemistry

In organic synthesis, 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione serves as a versatile intermediate for the preparation of more complex molecules

Biology and Medicine

This compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its isoindole core is a common motif in many biologically active molecules, and the presence of the methylsulfanyl group can enhance its pharmacokinetic properties, such as bioavailability and metabolic stability.

Industry

In the materials science field, derivatives of this compound can be used in the development of new polymers and materials with specific properties, such as enhanced thermal stability or conductivity. Its ability to undergo various chemical modifications makes it a valuable building block in material design.

Mechanism of Action

The mechanism by which 2-[6-(methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methylsulfanyl group can participate in interactions with proteins, potentially affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[6-(Methylsulfanyl)hexyl]-1H-isoindole-1,3(2H)-dione: The non-hydrogenated form of the compound, which has different reactivity and properties.

    6-(Methylsulfanyl)hexylamine: A precursor in the synthesis, which lacks the isoindole core.

    Phthalic Anhydride Derivatives: Compounds with similar isoindole cores but different substituents on the hexyl chain.

Uniqueness

2-[6-(Methylsulfanyl)hexyl]-2,3-dihydro-1H-isoindole-1,3-dione is unique due to the combination of its isoindole core and the methylsulfanyl hexyl chain. This combination imparts distinct chemical properties and reactivity, making it valuable in various applications where other similar compounds may not be as effective.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

2-(6-methylsulfanylhexyl)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO2S/c1-19-11-7-3-2-6-10-16-14(17)12-8-4-5-9-13(12)15(16)18/h4-5,8-9H,2-3,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHOTOHVNMOBHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCCCCCN1C(=O)C2=CC=CC=C2C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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